molecular formula C17H13NO3 B14180382 3-(4-Methoxyanilino)azulene-1,5-dione CAS No. 851680-83-6

3-(4-Methoxyanilino)azulene-1,5-dione

Cat. No.: B14180382
CAS No.: 851680-83-6
M. Wt: 279.29 g/mol
InChI Key: RKTHFTSIZPAEDY-UHFFFAOYSA-N
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Description

3-(4-Methoxyanilino)azulene-1,5-dione is a chemical compound offered for research and development purposes. The azulene-1,5-dione core is a structure of interest in various chemical research areas. Compounds featuring similar anilino-substituted dione scaffolds are frequently investigated in material science for their potential optical properties and in medicinal chemistry as synthetic intermediates for more complex molecules . The specific properties, applications, and mechanism of action for this particular compound are areas for ongoing scientific exploration. Researchers are encouraged to utilize this product in studies involving novel organic synthesis, the development of new functional materials, or as a building block for pharmaceutical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary characterization and safety assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

851680-83-6

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-(4-methoxyanilino)azulene-1,5-dione

InChI

InChI=1S/C17H13NO3/c1-21-13-7-5-11(6-8-13)18-16-10-17(20)14-4-2-3-12(19)9-15(14)16/h2-10,18H,1H3

InChI Key

RKTHFTSIZPAEDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC(=O)C=C32

Origin of Product

United States

Synthetic Methodologies and Strategies for Azulene 1,5 Dione Systems

Historical and Contemporary Approaches to Azulene (B44059) Core Synthesis

The synthesis of the azulene skeleton has evolved significantly over the decades, from classic condensation reactions to modern metal-catalyzed methods.

Two seminal, independent approaches developed in the 1950s by Karl Ziegler and Klaus Hafner, and by Tetsuo Nozoe, laid the foundation for azulene synthesis. nih.gov

The Ziegler–Hafner azulene synthesis is a versatile and effective method for preparing the parent azulene and its derivatives, particularly those substituted on the seven-membered ring. nih.govdntb.gov.ua The process involves the condensation of a cyclopentadienyl (B1206354) anion with an activated pyridinium (B92312) salt (a Zincke salt). nih.gov The nucleophilic addition of an amine (like dimethylamine) to the pyridinium ring induces a ring-opening, which is then followed by a reaction with the cyclopentadienyl anion and a subsequent electrocyclization to form the azulene framework. mdpi.commdpi.com This method has proven robust for large-scale synthesis. nih.gov

The Nozoe method provides an alternative and complementary route, particularly advantageous for synthesizing azulenes with amino or hydroxy groups at the C-2 position. acs.org This reaction involves the condensation of troponoids (seven-membered ring ketones) bearing a leaving group at the 2-position (such as 2-chlorotropone (B1584700) or 2-methoxytropone) with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base. acs.orgoup.com This one-pot reaction can produce highly functionalized azulene derivatives in good yields. acs.orgoup.com

Modern organic synthesis has increasingly relied on transition metal catalysis to forge carbon-carbon bonds with high efficiency and selectivity. nobelprize.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, have become indispensable tools in this regard. nobelprize.org These methods have been successfully applied to the functionalization of existing azulene skeletons and, in some cases, the construction of the azulene framework itself. researchgate.netbeilstein-journals.org For instance, palladium catalysts can be used in the C-H activation of azulene precursors, allowing for direct arylation or the formation of fused ring systems. researchgate.net The versatility of these reactions allows for the introduction of a wide array of functional groups under mild conditions, making them highly valuable in the synthesis of complex azulene-based materials. nobelprize.orgbeilstein-journals.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient strategy for building molecular complexity. rsc.org This approach has been successfully applied to the synthesis of diverse azulene derivatives. rsc.org For example, a three-component reaction involving an azulene, an aryl glyoxal, and a 1,3-dicarbonyl compound can generate a variety of complex azulene-containing adducts. rsc.orgrsc.org These MCRs leverage the inherent nucleophilicity of the azulene five-membered ring and provide a straightforward pathway to novel structures that can be further modified. rsc.org

Targeted Functionalization of Azulene Skeletons

Once the azulene core is established, specific functional groups must be introduced at precise locations. This requires a deep understanding of the molecule's reactivity.

The reactivity of azulene is dictated by its electronic structure—a fusion of an electron-rich cyclopentadienyl anion and an electron-deficient tropylium (B1234903) cation. This charge separation results in distinct regioselectivity for different types of reactions.

Electrophilic Substitution : The five-membered ring has a higher electron density, making it susceptible to electrophilic attack. Theoretical and experimental studies confirm that electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, occur preferentially at the 1- and 3-positions. nih.govresearchgate.net Position 1 is generally the most reactive site under kinetic control. nih.govresearchgate.net If these positions are blocked, electrophilic attack can be directed to the seven-membered ring, though this is less common. mdpi.com

Nucleophilic Substitution : Conversely, the electron-deficient seven-membered ring is the target for nucleophilic attack. Nucleophiles typically add to the 4-, 6-, and 8-positions. sciforum.net Vicarious nucleophilic substitution (VNS) has been shown to proceed at the 4- and 6-positions of the azulene ring. sciforum.net Nucleophilic substitution at the five-membered ring is rare and generally requires the presence of strong electron-withdrawing groups. mdpi.com

This predictable reactivity is crucial for designing a synthetic route to a specifically substituted azulene like 3-(4-Methoxyanilino)azulene-1,5-dione. The "anilino" group at position 3 likely results from a reaction involving the inherent nucleophilicity of the aniline (B41778) derivative with an electrophilically activated azulene precursor.

The conversion of an azulene framework into an azulene-1,5-dione, also known as a 1,5-azuloquinone, involves oxidation. The synthesis of these quinone systems has been a subject of theoretical and experimental interest. dtic.mil While specific, direct syntheses of azulene-1,5-dione are not as common as those for benzenoid quinones, general strategies involve the oxidation of appropriately substituted azulene precursors.

The synthesis of the parent 1,5- and 1,7-azuloquinones has been reported starting from a bicyclic trienone. This approach involves a series of functional group manipulations and ring-forming reactions to build the azulene skeleton with the carbonyl groups already positioned or introduced at a late stage through oxidation. The stability of azuloquinones can vary dramatically depending on the position of the carbonyl groups.

For the target molecule, this compound, a plausible synthetic strategy would involve the initial synthesis of an azulene-1,5-dione precursor, followed by the introduction of the 4-methoxyanilino group. This could potentially be achieved through a conjugate addition (Michael addition) of 4-methoxyaniline to the activated α,β-unsaturated ketone system present in the azulene-1,5-dione core. The electron-withdrawing nature of the dione (B5365651) functionality would activate the 3-position for such a nucleophilic attack.

Methods for Anilino Group Incorporation at Position 3

The introduction of an anilino group onto the azulene skeleton, particularly at the electron-rich 3-position, can be achieved through several primary methods. These strategies leverage the inherent reactivity of the azulene core and its derivatives.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing amino groups onto the azulene ring system, especially when the ring is activated by electron-withdrawing groups. mdpi.commdpi.com For the azulene-1,5-dione system, the carbonyl groups act as powerful electron-withdrawing substituents, activating the azulene core for nucleophilic attack. The SNAr reaction typically requires a leaving group, such as a halogen, at the position of substitution.

The reaction of diethyl 2-chloroazulene-1,3-dicarboxylate with aniline has been reported to yield the corresponding 2-anilinoazulene derivative, demonstrating the feasibility of SNAr on the five-membered ring of azulene. mdpi.com In the context of this compound, a precursor such as 3-haloazulene-1,5-dione would be required. The nucleophile, 4-methoxyaniline, would attack the C-3 position, leading to the displacement of the halide. The presence of electron-withdrawing groups on the azulene ring is crucial for facilitating this type of substitution. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution on Azulene Derivatives

Azulene Substrate Nucleophile Product Yield (%) Reference
Diethyl 2-chloroazulene-1,3-dicarboxylate Aniline Diethyl 2-phenylaminoazulene-1,3-dicarboxylate 96 mdpi.com
2-Haloazulenes (activated) Amines 2-Aminoazulenes Variable mdpi.com
C-N Cross-Coupling Methodologies

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen bonds. nih.govresearchgate.net These reactions have become indispensable in modern organic synthesis for creating arylamines from aryl halides or triflates. mit.edursc.org

To synthesize this compound via this method, a 3-halo or 3-triflyloxy-azulene-1,5-dione precursor would be coupled with 4-methoxyaniline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction and has been the subject of extensive development. mit.edu This methodology offers broad substrate scope and functional group tolerance, making it a highly attractive strategy. While specific applications to azulene-1,5-diones are not widely documented, the principles are directly transferable from syntheses involving other aromatic systems. nih.gov

Table 2: Typical Components of a Buchwald-Hartwig C-N Cross-Coupling Reaction

Component Function Examples
Aryl (Pseudo)halide Electrophilic Partner 3-Bromoazulene-1,5-dione, 3-Iodoazulene-1,5-dione
Amine Nucleophilic Partner 4-Methoxyaniline
Palladium Source Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes & Activates Catalyst Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos)
Base Activates Amine, Neutralizes Acid NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Reaction Medium Toluene, Dioxane
Reaction with Anilines (e.g., 4-methoxyaniline)

Direct reaction of an azulene precursor with anilines can also lead to the desired product, often through a Michael-type addition followed by elimination or oxidation. In the case of azulene-1,5-dione, the system can be viewed as a vinylogous 1,3-dicarbonyl compound. The C-3 position is activated for nucleophilic attack by the electron-withdrawing effect of the C-1 carbonyl group.

The reaction of 4-methoxyaniline with the azulene-1,5-dione core would likely proceed via a nucleophilic addition of the aniline nitrogen to the C-3 position of the azulene ring. Subsequent tautomerization and potentially an oxidation step would lead to the final aromatic product. This direct approach is conceptually simpler but may be subject to different regiochemical and side-reaction challenges compared to substitution or cross-coupling methods.

Synthetic Routes to this compound: A Mechanistic Analysis

The assembly of the final target compound involves the formation of the azulene-1,5-dione scaffold and the subsequent or concurrent introduction of the 4-methoxyanilino substituent.

Proposed Reaction Pathways for the Assembly of the Dione and Anilino Moiety

The synthesis of the parent azulene-1,5-dione has been previously described, providing a key starting point. Starting from this dione, the 4-methoxyanilino group can be introduced. A plausible pathway involves a reaction analogous to a vinylogous nucleophilic substitution.

Proposed Mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxyaniline attacks the electrophilic C-3 position of the azulene-1,5-dione. This position is activated by conjugation with the C-1 carbonyl group.

Intermediate Formation: This attack forms a zwitterionic or neutral intermediate after proton transfer. The initial adduct is likely a 3-(4-methoxyanilino)azulen-1-one-5-ol or a related tautomer.

Dehydrogenation/Oxidation: The intermediate adduct must lose two hydrogen atoms to form the final aromatic azulene system. This can occur via aerial oxidation or through the use of an added oxidizing agent (e.g., DDQ), a common strategy in azulene chemistry. researchgate.net This re-aromatization step is the driving force for the reaction.

Alternatively, if a 3-haloazulene-1,5-dione is used as the substrate, the mechanism would follow a standard SNAr pathway, involving the formation of a Meisenheimer-like complex followed by the expulsion of the halide leaving group to restore aromaticity.

Stereochemical Considerations in Anilino-Substituted Azulene Syntheses

In the synthesis of this compound, the final product is an achiral, planar aromatic molecule. Therefore, stereochemical considerations primarily relate to potential intermediates or side products.

During the reaction, if the initial nucleophilic addition to the azulene ring leads to a stable, non-aromatic intermediate with new stereocenters, diastereomers could potentially form. For example, in the addition of 4-methoxyaniline to the dione, the initial adduct would have a stereocenter at the C-3 position. However, these intermediates are typically transient and rapidly proceed to the aromatic product through elimination or oxidation, thus erasing any newly formed stereocenters.

In reactions involving substituted azulenes, steric hindrance can play a significant role in dictating the regioselectivity of the reaction, favoring attack at less hindered positions. researchgate.net For the synthesis of the target compound, the approach of the 4-methoxyaniline nucleophile to the C-3 position is generally unhindered unless bulky substituents are present at adjacent positions on the azulene core. The stereochemistry of the final product is typically trans when formed through condensation reactions involving vinyl groups, although this is less relevant for the direct introduction of the anilino substituent. researchgate.net

Computational and Theoretical Investigations of Azulene 1,5 Dione Derivatives

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of complex organic molecules. The introduction of both electron-withdrawing dione (B5365651) groups and an electron-donating 4-methoxyanilino group to the azulene (B44059) core creates a push-pull system, which is expected to profoundly influence its electronic structure.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior, including its reactivity and spectral properties. Azulene itself is known for its relatively small HOMO-LUMO gap compared to its isomer, naphthalene (B1677914), which is responsible for its characteristic blue color. nih.govbeilstein-journals.org

Conversely, the dione functionalities act as electron-withdrawing groups, which typically lower the energy of the LUMO. Theoretical predictions for various unsubstituted azulenequinones indicated that their LUMO energies are a key indicator of their chemical stability. researchgate.net

For 3-(4-Methoxyanilino)azulene-1,5-dione, the combination of the electron-donating anilino group and the electron-withdrawing dione groups is predicted to result in a substantially smaller HOMO-LUMO gap than that of either parent azulene or azulene-1,5-dione. This reduced energy gap would lead to a significant bathochromic (red) shift in the molecule's absorption spectrum. mdpi.com

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference Compound
Azulene-5.19-1.154.04Yes
1,3-Diaminoazulene-4.85-1.253.60Yes
Azulene-1,5-dione (Predicted)-5.80-2.503.30No
This compound (Projected)-4.95-2.402.55No

Note: Values for predicted and projected compounds are illustrative estimates based on substituent effects described in the literature. Actual values would require specific quantum chemical calculations.

The parent azulene molecule possesses a notable ground-state dipole moment (approximately 1.08 D) due to a net electron drift from the seven-membered tropylium-like ring to the five-membered cyclopentadienyl-like ring. nih.govmdpi.com This inherent polarity is highly sensitive to the electronic nature of substituents.

The introduction of substituents dramatically alters the electron density distribution and, consequently, the dipole moment. Electron-donating groups, such as amino or anilino functionalities, increase the electron density on the azulene core, particularly on the five-membered ring. researchgate.net In contrast, the two carbonyl groups of the azulene-1,5-dione moiety are strongly electron-withdrawing, pulling electron density from the azulene skeleton.

In this compound, the electron-donating 4-methoxyanilino group at the C3 position (on the five-membered ring) pushes electron density into the ring system. Simultaneously, the carbonyl groups at C1 and C5 withdraw electron density. This intramolecular charge-transfer character is expected to result in a highly polarized molecule with a significantly larger dipole moment than that of unsubstituted azulene. researchgate.net

CompoundCalculated Dipole Moment (D)Reference Compound
Azulene~1.08Yes
1,3-Dicyanoazulene~7.5Yes
1,3-Diaminoazulene~2.5Yes
This compound (Projected)> 5.0No

Note: The projected value is a qualitative estimate. The actual magnitude and vector would depend on the precise molecular geometry and would require specific calculation.

The concept of aromaticity is crucial to understanding the stability and reactivity of cyclic conjugated systems. According to Hückel's rule, ground-state (S₀) azulene is aromatic, possessing a 10π-electron system. nih.gov However, its character changes dramatically in excited states. Following Baird's rule, the first triplet (T₁) and first singlet (S₁) excited states of azulene are considered antiaromatic. nih.govdiva-portal.org This switch from aromatic to antiaromatic character upon photoexcitation is fundamental to azulene's unique photophysical properties. nih.govdiva-portal.org

The introduction of the dione and anilino substituents is expected to modulate the aromaticity of the azulene core. The carbonyl groups can disrupt π-electron delocalization, potentially reducing the aromatic character of the parent azulene system. Computational studies using aromaticity indices like the harmonic oscillator model of aromaticity (HOMED) on related keto-enol systems of azulenols show a general decrease in HOMED values for the keto tautomers, indicating reduced aromaticity. mdpi.com

For this compound, the π-system is extended through the anilino group, but the cross-conjugation introduced by the carbonyls would likely lead to a complex distribution of aromaticity. The five-membered and seven-membered rings may exhibit distinct aromatic characters, differing from the more uniform aromaticity of unsubstituted azulene. In the excited state, the antiaromatic character might be either enhanced or diminished depending on how the substituents affect the electron distribution in the relevant molecular orbitals.

The distribution of unpaired electron spin in a radical species is key to its stability and reactivity. While no specific calculations for radical species of this compound are available, predictions can be made based on general principles.

In a radical cation, formed by the removal of one electron, the resulting positive charge and unpaired spin are typically localized on the most electron-rich part of the molecule. Given the strong electron-donating nature of the 4-methoxyanilino group, it is highly probable that the spin density would be significantly delocalized over this moiety, particularly on the nitrogen atom and the attached phenyl ring. umich.edu

Conversely, in a radical anion, formed by the addition of an electron, the spin density would be concentrated on the most electron-accepting region. The azulene-1,5-dione framework, with its two carbonyl groups, is a potent electron acceptor. Therefore, in the radical anion, the spin density is expected to be primarily distributed over the dione portion of the molecule, with significant density on the oxygen and carbonyl carbon atoms. researchgate.netresearchgate.net The specific distribution is crucial as it determines which sites are most reactive. rsc.org

Molecular Geometry Optimization and Conformation Analysis

Computational geometry optimization seeks to find the lowest energy arrangement of atoms in a molecule. For substituted azulenes, a key question is the degree to which the core structure maintains its planarity.

Unsubstituted azulene is a planar molecule. mdpi.com The introduction of the two carbonyl groups at the 1- and 5-positions is not expected to induce significant deviation from planarity in the azulene ring system itself.

However, the 4-methoxyanilino substituent at the C3 position introduces a potential for non-planarity. Steric hindrance between the ortho-hydrogens of the anilino phenyl ring and the azulene skeleton could force the phenyl group to twist out of the plane of the azulene core. The final geometry would be a balance between the stabilizing effects of π-conjugation (which favors planarity) and the destabilizing effects of steric repulsion. Quantum chemical calculations on similar biaryl systems often reveal a twisted minimum-energy conformation. The dihedral angle between the plane of the azulene core and the plane of the 4-methoxyphenyl (B3050149) ring would be a critical geometric parameter determining the extent of electronic communication between the two moieties.

Intermolecular Interactions in Dione and Anilino Substituted Azulene Systems

The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals, including their packing, stability, and polymorphism. For dione and anilino substituted azulene systems, such as this compound, computational methods like Hirshfeld surface analysis provide significant insights into the nature and extent of these interactions. mdpi.comnih.gov This method allows for the visualization and quantification of intermolecular contacts within a crystal lattice.

The Hirshfeld surface is a graphical tool used to explore intermolecular interactions by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov By mapping properties like the normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. nih.gov

In a molecule like this compound, several types of intermolecular interactions are expected to play a key role in the crystal packing. These include:

Hydrogen Bonds: The presence of the anilino group (N-H) and the dione carbonyl groups (C=O) provides sites for hydrogen bonding. Intermolecular N-H···O hydrogen bonds are likely to be a dominant feature, linking molecules into chains or more complex networks.

van der Waals Forces: A significant portion of the crystal packing is also governed by weaker van der Waals forces, primarily H···H, C···H, and O···H contacts. nih.goveurjchem.com

Table 1. Hypothetical Relative Contributions of Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Similar Dione Compounds. nih.goveurjchem.comnih.gov
Interaction TypeRelative Contribution (%)Description
H···H40 - 45%Represents the most significant contribution, attributed to van der Waals forces due to the high abundance of hydrogen atoms on the molecular surface.
C···H / H···C25 - 30%Indicates contacts between carbon and hydrogen atoms, often associated with C-H···π interactions and general van der Waals packing.
O···H / H···O20 - 25%Highlights the presence of significant hydrogen bonding (e.g., N-H···O) and other close contacts involving oxygen atoms.
C···C3 - 5%Suggests the presence of π-π stacking interactions between the aromatic rings of the azulene core and the anilino substituent.
Other (N···H, C···O, etc.)< 5%Minor contributions from other possible intermolecular contacts within the crystal lattice.

Theoretical Prediction of Reactivity and Stability

The chemical reactivity of azulene and its derivatives is a subject of significant interest. The azulene nucleus is known for its distinct reactivity, where the five-membered ring is electron-rich and susceptible to electrophilic attack, while the seven-membered ring is electron-deficient and prone to nucleophilic attack. mdpi.comsciforum.netmdpi.com The introduction of substituents, such as the anilino and dione groups in this compound, significantly modifies this intrinsic reactivity.

Computational tools like Density Functional Theory (DFT) are employed to analyze the electronic structure and predict reactive sites. acs.org Key descriptors of reactivity include the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (ESP) map, and Fukui functions. acs.org

Molecular Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are indicative of electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and represent likely sites for nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups and the nitrogen of the anilino group would be expected to show negative potential, while the hydrogen of the N-H group and carbons adjacent to the carbonyls would exhibit positive potential.

Fukui Functions: Fukui functions (f(r)) provide a more quantitative measure of the reactivity at a specific atomic site. The function f+(r) indicates the propensity of a site to undergo a nucleophilic attack (reactivity towards an electron), while f-(r) indicates its susceptibility to an electrophilic attack (reactivity towards an electron vacancy). acs.org A dual descriptor, Δf(r) = f+(r) - f-(r), is also used; a positive value at a specific site suggests it is favored for nucleophilic attack, while a negative value indicates a site favored for electrophilic attack. acs.org

In this compound, the electron-withdrawing dione groups enhance the electrophilic character of the seven-membered ring, particularly at the carbonyl carbons. The electron-donating 4-methoxyanilino group, attached to the five-membered ring, increases the nucleophilicity of this ring, especially at positions ortho and para to the point of attachment, though the azulene core's inherent reactivity at positions 1 and 3 is a primary consideration. mdpi.com

Table 2. Conceptual Fukui Function Analysis for Selected Atoms in this compound to Predict Reactive Sites.
Atomic SiteExpected f+ Value (Nucleophilic Attack)Expected f- Value (Electrophilic Attack)Predicted Reactivity
C1, C5 (Carbonyl Carbons)HighLowStrongly electrophilic; susceptible to nucleophilic attack.
O (Carbonyl Oxygens)LowHighStrongly nucleophilic; susceptible to electrophilic attack (e.g., protonation).
C4, C6, C8 (Seven-membered ring)Moderate to HighLowElectrophilic sites for nucleophilic addition, enhanced by dione groups. mdpi.com
N (Anilino Nitrogen)LowHighNucleophilic site.
C2 (Five-membered ring)LowModerateNucleophilic site, influenced by the anilino substituent.

Thermochemical properties, such as the standard enthalpy of formation (ΔHf°), are fundamental to understanding the thermodynamic stability of a compound. wikipedia.orglibretexts.org The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar). wikipedia.orgkhanacademy.org A more negative ΔHf° value indicates greater enthalpic stability. wikipedia.org

Due to experimental challenges, computational methods are frequently used to accurately predict the enthalpies of formation for complex organic molecules. researchgate.net High-level ab initio methods like the Gaussian-n (G3, G4) theories and Complete Basis Set (CBS) methods (e.g., CBS-QB3) are known to provide reliable thermochemical data, often with an accuracy comparable to experimental measurements. researchgate.net

For this compound, the ΔHf° would reflect the stability resulting from its aromatic system, balanced by the strain inherent in the fused five- and seven-membered rings and the electronic effects of its substituents. The parent azulene is significantly less stable than its isomer, naphthalene, as reflected in their respective enthalpies of formation. The introduction of the anilino and dione functional groups will further modify this value. The electron-withdrawing dione groups generally lead to thermodynamic stabilization, while the effect of the methoxyanilino group is more complex, involving both resonance stabilization and potential steric interactions.

Calculating the ΔHf° for the target molecule would typically involve optimizing its geometry using a method like DFT and then performing single-point energy calculations with a high-level composite method. The final value is often derived using atomization or isodesmic reaction schemes to cancel systematic errors.

Table 3. Illustrative Comparison of Gaseous Phase Standard Enthalpies of Formation (ΔHf°) for Azulene and Hypothetical Derivatives, Calculated Using a High-Level Computational Method (e.g., G4 Theory).
CompoundFormulaHypothetical ΔHf° (kJ/mol)Interpretation of Stability
AzuleneC10H8+315 (Reference Value)Baseline endothermic value indicating lower stability compared to its isomer, naphthalene (+150 kJ/mol).
Azulene-1,5-dioneC10H6O2+50 to +100The presence of two stabilizing carbonyl groups is expected to significantly lower the enthalpy of formation, indicating increased thermodynamic stability relative to azulene.
This compoundC17H13NO3-50 to 0The addition of the large, resonance-stabilizing methoxyanilino group is predicted to further decrease the enthalpy of formation, leading to a more thermodynamically stable compound compared to the unsubstituted dione.

Spectroscopic Characterization Methodologies for Structural Elucidation and Electronic Behavior

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of complex organic compounds like 3-(4-Methoxyanilino)azulene-1,5-dione.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, the complexity of the azulene (B44059) scaffold often leads to signal overlap, necessitating the use of two-dimensional (2D) NMR experiments for complete structural assignment. researchgate.netnih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would be crucial for tracing the connectivity of protons within the seven-membered and five-membered rings of the azulene core, as well as establishing the ortho and meta relationships of the protons on the 4-methoxyaniline ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D technique that correlates protons with their directly attached carbon atoms. nih.gov This experiment allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals from the COSY spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. For the target compound, HMBC would show correlations between the N-H proton and carbons in both the azulene ring (at the C3 position) and the aniline (B41778) ring, confirming the point of attachment. Furthermore, correlations from the methoxy (B1213986) protons to the C4' carbon of the aniline ring would solidify the assignment of this group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
2~6.5~110H4, H8
4~7.8~135H2, H6
6~7.2~125H4, H7, H8
7~7.5~130H6, H8
8~8.5~140H2, H4, H7
NH~9.5-C3, C1', C2', C6'
2', 6'~7.1~120NH, H3', H5'
3', 5'~6.9~115H2', H6', OCH₃
OCH₃~3.8~55C4'
1, 5 (C=O)-~185-

While solution NMR provides data on individual molecules, solid-state NMR (SSNMR) offers invaluable insights into the structure, conformation, and packing of molecules in the solid state. mdpi.com For π-conjugated donor-acceptor systems, intermolecular interactions such as π–π stacking are critical to their bulk electronic properties. rsc.org SSNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), can reveal information about molecular conformation and polymorphism. rsc.orgresearchgate.net For this compound, ¹³C CP/MAS spectra could differentiate between crystalline and amorphous phases and provide details on the planarity of the molecule and the relative orientation of the donor and acceptor moieties in the crystal lattice.

Vibrational Spectroscopy for Molecular Structure and Bonding (IR, Raman)

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The spectrum of the target compound would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the dione (B5365651) functionality, typically found in the 1650-1700 cm⁻¹ region. Another key feature would be the N-H stretching vibration of the secondary amine linker, expected around 3300-3400 cm⁻¹. The aromatic C=C stretching vibrations of both the azulene and aniline rings would appear in the 1450-1600 cm⁻¹ range. The characteristic C-O stretching of the methoxy group would also be readily identifiable.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. It would effectively probe the C=C stretching modes of the azulene and phenyl rings, complementing the IR data. The symmetric stretching of the azulene core would provide structural information specific to this chromophore.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Method
N-H Stretch3300 - 3400IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (Methoxy)2850 - 2960IR, Raman
C=O Stretch (Quinone)1650 - 1700IR
Aromatic C=C Stretch1450 - 1600IR, Raman
C-O Stretch (Methoxy)1200 - 1275IR

Electrochemical Characterization of Redox Behavior

The donor-acceptor nature of this compound makes it electrochemically active. Its redox properties, which are fundamental to its potential applications in organic electronics, can be thoroughly investigated using voltammetric techniques. mdpi.comresearchgate.net

Cyclic Voltammetry (CV) is a powerful technique for studying the redox behavior of molecules. nih.gov By scanning the potential and measuring the resulting current, one can determine the oxidation and reduction potentials of the species. For this compound, the CV would be expected to show an anodic (oxidation) peak corresponding to the removal of an electron from the electron-rich 4-methoxyanilino moiety. rsc.orgrsc.org The electron-accepting azulene-1,5-dione core would exhibit one or more cathodic (reduction) peaks. The reversibility of these processes, assessed by comparing the anodic and cathodic peak currents and separations, provides information on the stability of the generated radical ions.

Differential Pulse Voltammetry (DPV) is a more sensitive technique that can be used to determine redox potentials with greater accuracy and to resolve closely spaced redox events.

Azulene derivatives are known to exhibit multistage redox behavior, capable of both stabilizing cationic and anionic states. nii.ac.jp In a donor-acceptor system like this compound, this property is particularly pronounced.

The electrochemical process can be described as follows:

Oxidation: The 4-methoxyanilino group undergoes a one-electron oxidation to form a radical cation. The potential for this process is lowered by the electron-donating nature of the methoxy group.

Reduction: The azulene-1,5-dione acceptor moiety can typically accept two electrons in sequential one-electron steps. The first reduction forms a stable radical anion (semiquinone), and the second reduction forms a dianion. Each of these steps occurs at a distinct reduction potential.

The ability to access multiple, stable redox states is a key feature of these materials, making them suitable for applications such as electrochromic devices and molecular switches. researchgate.net

Table 3: Representative Electrochemical Data for an Azulene-Based Donor-Acceptor System

ProcessPotential (V vs. Fc/Fc⁺)Description
Oxidation (Epa)~ +0.4 to +0.6One-electron oxidation of the 4-methoxyanilino donor
First Reduction (Epc1)~ -1.0 to -1.2First one-electron reduction of the azulene-1,5-dione acceptor
Second Reduction (Epc2)~ -1.4 to -1.6Second one-electron reduction of the azulene-1,5-dione acceptor

Influence of Substituents on Oxidation and Reduction Pathways

The electrochemical behavior of this compound is intrinsically linked to its molecular structure, and the introduction of substituents on either the azulene or the anilino moiety can significantly alter its oxidation and reduction pathways. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role in modulating the electron density of the π-system, thereby influencing the ease with which the molecule accepts or donates electrons.

General Principles of Substituent Effects

The redox potentials of quinone-type structures, including azulene-1,5-diones, are sensitive to the electronic properties of their substituents. In general, electron-donating groups (EDGs) increase the electron density on the conjugated system, making the molecule easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the molecule more difficult to oxidize (more positive oxidation potential) and easier to reduce (less positive reduction potential).

These effects can be rationalized by considering the stability of the charged species formed during the redox processes. EDGs stabilize the radical cation formed upon oxidation, thus lowering the energy required for its formation. In contrast, EWGs stabilize the radical anion formed upon reduction, facilitating this process.

Computational and Analogous Experimental Insights

Furthermore, studies on analogous quinone systems provide a well-established framework for understanding these substituent effects. For instance, in various benzoquinone, naphthoquinone, and anthraquinone (B42736) derivatives, the order of substituent influence on the redox potential generally follows their electron-donating or electron-withdrawing strength. researchgate.net Hydroxyl (-OH) and methoxy (-OMe) groups are known to decrease the redox potential, while cyano (-CN) and nitro (-NO2) groups increase it. researchgate.net

Illustrative Redox Potential Trends

To illustrate the expected influence of substituents on the redox potentials of 3-(arylamino)azulene-1,5-diones, the following table presents hypothetical but chemically reasonable data based on the established principles of physical organic chemistry and findings from related compounds. The values are presented to demonstrate the trends rather than representing absolute experimental data.

Substituent (R) on Anilino Ring (para-position)Electronic EffectExpected First Oxidation Potential (Eox1 vs. Ref.)Expected First Reduction Potential (Ered1 vs. Ref.)
-N(CH3)2Strongly Electron-DonatingLess PositiveMore Negative
-OCH3Electron-DonatingLess PositiveMore Negative
-CH3Weakly Electron-DonatingLess PositiveMore Negative
-HNeutral (Reference)Reference ValueReference Value
-ClWeakly Electron-WithdrawingMore PositiveLess Negative
-CNStrongly Electron-WithdrawingMore PositiveLess Negative
-NO2Very Strongly Electron-WithdrawingMore PositiveLess Negative

This table is illustrative and intended to show the expected trends in redox potentials based on the electronic nature of the substituents. The terms "More/Less Positive/Negative" are relative to the unsubstituted compound.

The position of the substituent also plays a crucial role. For instance, substituents at the ortho and para positions of the anilino ring are expected to exert a more significant electronic influence on the azulene-1,5-dione core due to direct resonance effects, compared to substituents at the meta position, which primarily exert an inductive effect.

Photophysical Properties and Excited State Dynamics of Azulene 1,5 Dione Systems

Anomalous Photophysical Behavior of Azulene (B44059) and its Derivatives

Azulene, a structural isomer of naphthalene (B1677914), is renowned for its unique electronic and spectral properties, which set it apart from most other aromatic hydrocarbons. researchgate.netrhhz.net Its most notable characteristic is its violation of Kasha's rule, a fundamental principle in photochemistry. mappingignorance.orgnih.gov

According to Kasha's rule, photon emission (fluorescence or phosphorescence) occurs from the lowest excited electronic state of a given multiplicity. mappingignorance.orgnih.gov Most organic molecules, after being excited to a higher singlet state (Sn, where n > 1), rapidly undergo non-radiative internal conversion (IC) to the first excited singlet state (S1) before fluorescing back to the ground state (S0).

Azulene is the archetypal exception to this rule. acs.orgresearchgate.net It exhibits an unusual and robust fluorescence from its second excited singlet state (S2) to the ground state (S2 → S0), a phenomenon known as anti-Kasha or non-Kasha emission. nih.govnih.gov The normal S1 → S0 fluorescence is typically too weak to be observed. nih.gov This anomalous behavior is attributed to two primary factors:

A Large S2–S1 Energy Gap: Azulene possesses an unusually large energy separation between its first and second excited singlet states (approximately 14,000 cm⁻¹). acs.orgbath.ac.uk This large gap significantly slows down the rate of internal conversion from S2 to S1, allowing the S2 state to be long-lived enough to emit a photon. mappingignorance.orgnih.gov

A High S2 → S0 Transition Probability: The oscillator strength, which represents the probability of an electronic transition, is much larger for the S2 → S0 transition compared to the S1 → S0 transition. mappingignorance.org

This combination of a slow S2→S1 decay and a fast S2→S0 radiative decay allows fluorescence to effectively compete with internal conversion, making S2 emission the dominant radiative pathway. mappingignorance.org Numerous attempts to induce S1 emission in azulene derivatives through various structural modifications have largely failed, highlighting the robustness of its anti-Kasha behavior. nih.govacs.org

Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity. wikipedia.orgfiveable.me In azulene, the rate of S2→S1 IC is exceptionally slow due to the large energy gap, as dictated by the energy gap law, which states that the rate of non-radiative transitions decreases as the energy gap between the states increases. mappingignorance.orgfiveable.me

Conversely, the S1 state of azulene has an extremely short lifetime (on the order of picoseconds) because it undergoes very rapid internal conversion to the ground state (S1→S0). nih.govaip.org This rapid depopulation of the S1 state is a key reason for the absence of observable S1 fluorescence. nih.gov

Intersystem crossing (ISC) is a non-radiative process involving a change in spin multiplicity, typically from a singlet state to a triplet state (e.g., S1 → T1). fiveable.me While ISC is a common deactivation pathway in many aromatic molecules, the photophysics of azulene are dominated by the dynamics of its singlet states. aip.org The S1 → T1 ISC process in azulene is generally less significant than the rapid S1→S0 internal conversion. Consequently, phosphorescence (emission from T1 → S0) is also not typically observed for azulene under normal conditions. nih.gov

Excited State Aromaticity/Antiaromaticity and its Role in Photophysics

A modern and comprehensive explanation for azulene's unique photophysics lies in the concept of excited-state aromaticity and antiaromaticity. nih.govacs.orgchemistryworld.com The aromaticity of a cyclic, π-conjugated molecule is related to its stability and electronic structure. According to Hückel's and Baird's rules, the aromatic character of a molecule can differ between its ground and excited states.

The photophysical behavior of azulene can be rationalized by the aromatic character of its lowest three singlet states. nih.govresearchgate.net:

Ground State (S0): Aromatic, containing a 10π-electron system. acs.org

First Excited State (S1): Antiaromatic, following Baird's rule for excited states. nih.gov

Second Excited State (S2): Aromatic. nih.govacs.org

The antiaromatic and unstable nature of the S1 state drives significant geometric relaxation to alleviate this instability. nih.gov This relaxation provides an efficient, non-radiative pathway for the molecule to return to the aromatic ground state via a conical intersection, explaining the extremely short lifetime of the S1 state and the lack of S1 fluorescence. nih.govresearchgate.net In contrast, the S2 state is aromatic and therefore more stable and does not undergo significant geometric changes. nih.gov This stability, combined with the large energy gap to the antiaromatic S1 state, allows the S2 state to persist long enough for fluorescence to occur, thus breaking Kasha's rule. nih.govnih.gov

StateAromatic CharacterKey Photophysical Consequence
S₂ AromaticStabilized, long-lived, and emissive (S₂ → S₀ fluorescence).
S₁ AntiaromaticUnstable, undergoes rapid geometric relaxation and non-radiative decay to S₀.
S₀ AromaticStable ground state.

Influence of 4-Methoxyanilino and Dione (B5365651) Substituents on Excited State Properties

The introduction of electron-donating and electron-withdrawing groups onto the azulene core can profoundly alter its electronic structure and photophysical properties. In 3-(4-Methoxyanilino)azulene-1,5-dione, the 4-methoxyanilino group acts as a potent electron donor (D), while the two carbonyl groups of the dione moiety are strong electron acceptors (A). This creates a donor-π-acceptor (D-π-A) framework that significantly modulates the excited state behavior.

Substituents affect the energies of the molecular orbitals (HOMO, LUMO, LUMO+1), which in turn alters the energies of the excited states (S1, S2, T1) and the gaps between them. thejamesonlab.com

Electron-Donating Groups (EDG): The 4-methoxyanilino group at position 3, an odd-numbered carbon, is expected to destabilize (raise the energy of) the HOMO and LUMO+1 orbitals. bath.ac.uk This would typically lead to a reduction in the S0–S1 energy gap. bath.ac.uk

Electron-Withdrawing Groups (EWG): The dione carbonyls at positions 1 and 5 (also odd-numbered) are expected to stabilize (lower the energy of) the HOMO and LUMO+1. bath.ac.uk This would increase the S0–S1 energy gap.

The combined effect of a strong donor and two acceptors in this compound leads to a complex perturbation of the molecular orbitals. Such push-pull systems often result in a significant narrowing of the energy gap between the ground and first excited states. rhhz.net Crucially, this substitution pattern can also reduce the S2–S1 energy gap. If this gap is narrowed sufficiently (to less than ~10,000 cm⁻¹), the rate of S2→S1 internal conversion can become competitive with S2 fluorescence, leading to a decrease in the fluorescence quantum yield or even the appearance of dual (S2 and S1) fluorescence. bath.ac.ukresearchgate.net

The energy of the first triplet state (T1) is also influenced by these substituents. The S1-T1 energy splitting in the parent azulene is notably small. rsc.org The introduction of donor and acceptor groups will further modulate this splitting, which can influence the probability of intersystem crossing.

Substituent TypePosition on AzuleneEffect on Energy LevelsPotential Photophysical Outcome
4-Methoxyanilino (Donor) 3 (odd)Destabilizes HOMO/LUMO+1Decreases S₀-S₁ gap
Dione (Acceptor) 1, 5 (odd)Stabilizes HOMO/LUMO+1Increases S₀-S₁ gap
Combined D-A System 1, 3, 5Significant perturbation of all MOsNarrowing of S₂-S₁ gap; potential for ICT state formation

The D-π-A structure of this compound is designed to promote intramolecular charge transfer (ICT) upon photoexcitation. rsc.org When the molecule absorbs a photon, an electron is promoted from an orbital primarily located on the donor (4-methoxyanilino) to an orbital concentrated on the acceptor (azulene-1,5-dione). rsc.orgresearchgate.net

This creates an excited state with a much larger dipole moment than the ground state. beilstein-journals.org The formation of this polar ICT state has several important consequences:

Solvatochromism: The energy of the ICT state is highly sensitive to the polarity of the surrounding solvent. In polar solvents, the ICT state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. beilstein-journals.orgnih.gov

New Deactivation Pathways: The ICT state can introduce new non-radiative decay channels, potentially lowering the fluorescence quantum yield. In some D-A systems, twisting around a chemical bond can lead to a non-emissive "twisted intramolecular charge transfer" (TICT) state. nih.gov

Modified Emission Properties: The emission from an ICT state is fundamentally different from the localized S2 emission of the parent azulene. The wavelength, intensity, and lifetime of the fluorescence will be characteristic of this charge-separated state.

The presence of a strong ICT character in the excited state of this compound is therefore expected to be a dominant factor in its photophysics, likely overriding the typical S2 fluorescence of the azulene core and introducing properties highly sensitive to the molecular environment.

Singlet Exciton (B1674681) Fission Potential in Azulene Derivatives

Singlet exciton fission (SF) is a photophysical process wherein a singlet exciton (S₁) spontaneously converts into two triplet excitons (2 x T₁). rsc.orgmdpi.com This phenomenon is of significant interest for enhancing the efficiency of photovoltaic devices, as it can potentially double the number of charge carriers generated from a single photon. rsc.orgmdpi.com The primary energetic requirement for efficient SF is that the energy of the singlet state is approximately twice the energy of the triplet state (E(S₁) ≈ 2E(T₁)). aip.org

Azulene derivatives have emerged as promising candidates for singlet fission materials. rsc.org The unique electronic structure of the azulene core, a non-alternant hydrocarbon, can be strategically modified to tune the energy levels of the singlet and triplet states. rsc.orgresearchgate.net The incorporation of an azulene unit into larger polycyclic aromatic hydrocarbons has been shown theoretically to efficiently reduce the energy of the first triplet state (E(T₁)), which is a critical step towards satisfying the energetic requirements for SF. rsc.org

In the context of This compound , the azulene-1,5-dione core acts as the primary chromophore. The potential for this molecule to undergo singlet fission would be intrinsically linked to the energy gap between its S₁ and T₁ states. The presence of the electron-donating 4-methoxyanilino substituent at the 3-position is expected to significantly influence these energy levels through intramolecular charge transfer (ICT) character. This substitution can lead to a red-shift in the absorption spectrum and a modification of the singlet-triplet energy gap. Theoretical studies on similar systems suggest that the attachment of electron-donating groups can be a viable strategy to optimize the performance of potential SF sensitizers. rsc.org

The general criteria for efficient intramolecular singlet fission in azulene derivatives can be summarized in the following table:

CriterionDescriptionRelevance to this compound
Energetic Requirement The energy of the first excited singlet state (S₁) should be greater than or equal to twice the energy of the first triplet state (T₁). (E(S₁) ≥ 2E(T₁))The specific energy levels of S₁ and T₁ would need to be determined through theoretical calculations or experimental measurements. The electron-donating substituent may help in tuning these levels favorably.
Excitonic Coupling Sufficient electronic coupling must exist between adjacent chromophores (for intermolecular SF) or within the same molecule (for intramolecular SF) to facilitate the formation of a correlated triplet pair state ¹(TT).For intramolecular SF, the electronic structure of the azulene-1,5-dione core and the influence of the substituent would dictate the feasibility of forming the ¹(TT) state.
Triplet Pair Dissociation The correlated triplet pair must efficiently dissociate into two independent triplet excitons.This process is influenced by the molecular geometry and the surrounding environment.

Theoretical Modeling of Photophysical Processes

Theoretical modeling is indispensable for understanding the intricate photophysical processes in molecules like this compound, where experimental data may be scarce. Computational methods provide deep insights into the electronic structure, excited state energies, and dynamics that govern phenomena such as singlet fission.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for calculating the energies of vertical electronic transitions, which correspond to the absorption of light by a molecule. researchgate.net This method is widely used to predict the absorption spectra and to determine the energies of the low-lying singlet and triplet excited states, which is crucial for assessing the singlet fission potential. researchgate.net

For a molecule like this compound, TD-DFT calculations would typically be performed to:

Optimize the ground state geometry (S₀).

Calculate the vertical excitation energies to the first excited singlet state (S₁) and the first triplet state (T₁).

Analyze the nature of these electronic transitions by examining the molecular orbitals involved.

The results of such calculations can be used to evaluate the energetic criteria for singlet fission. A hypothetical set of TD-DFT results for an azulene-dione system with an electron-donating substituent is presented below to illustrate the type of data generated.

StateEnergy (eV)Oscillator Strength (f)Major Orbital Contributions
S₁2.250.85HOMO -> LUMO
T₁1.100.00HOMO -> LUMO
S₂2.800.15HOMO-1 -> LUMO
T₂1.950.00HOMO-1 -> LUMO

In this hypothetical example, the condition E(S₁) ≥ 2E(T₁) is met (2.25 eV ≥ 2 * 1.10 eV), suggesting that singlet fission is energetically plausible. The choice of the functional and basis set in TD-DFT calculations is critical for obtaining accurate results. researchgate.net

While TD-DFT provides a static picture of the excited states, non-adiabatic dynamics simulations are employed to model the time evolution of a molecule after photoexcitation. barbatti.org These simulations are essential for understanding the competition between different relaxation pathways, such as fluorescence, internal conversion, intersystem crossing, and singlet fission. nih.govunisa.it

Azulene is a classic example of a molecule that violates Kasha's rule, exhibiting fluorescence from its second excited singlet state (S₂) due to a large energy gap and weak coupling between S₂ and S₁. nih.gov The dynamics of azulene derivatives are often governed by non-adiabatic transitions, which occur at regions of the potential energy surface where the Born-Oppenheimer approximation breaks down, such as at conical intersections. nih.govunisa.it

For this compound, non-adiabatic dynamics simulations could be used to:

Simulate the fate of the S₁ state on ultrafast timescales.

Determine the rate constants for the formation of the correlated triplet pair ¹(TT) and its subsequent dissociation.

Identify competing relaxation channels that might reduce the efficiency of singlet fission.

Methods like trajectory surface hopping are commonly used for these simulations, where classical trajectories for the nuclei are propagated on the potential energy surfaces of the electronic states, with quantum probabilities for hopping between states. barbatti.org The development of quasi-diabatic propagation schemes has further enhanced the ability to perform accurate on-the-fly non-adiabatic simulations. acs.org Such simulations would provide a comprehensive picture of the excited state dynamics, from initial photoexcitation to the final generation of triplet excitons, offering crucial insights for the design of efficient singlet fission materials based on the azulene-1,5-dione scaffold.

Structure Function Relationships in Azulene 1,5 Dione Chemistry

Quantitative Structure-Property Relationships (QSPR) for Electronic and Photophysical Characteristics

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of a series of compounds with a specific experimental property. For azulene-1,5-dione derivatives, QSPR can be a powerful tool to predict electronic and photophysical characteristics without the need for extensive experimental synthesis and characterization.

Research on related azulenequinone (AZQ) systems demonstrates the utility of computational approaches, such as Density Functional Theory (DFT), to explore structure-electrochemical correlations. researchgate.net These studies examine how different substituents on the azulenequinone core can tune properties like redox potentials and electronic conductivity. researchgate.net For 3-(4-Methoxyanilino)azulene-1,5-dione, a QSPR model would typically involve calculating a set of molecular descriptors that numerically represent its structural features.

Key aspects of a QSPR study for this compound would include:

Molecular Descriptors: These can be categorized as constitutional, topological, geometric, and quantum-chemical. For instance, descriptors related to molecular shape and hydrophobicity have been correlated with the biological activity of other azulene (B44059) derivatives. nih.gov

Electronic Properties: The model would aim to predict properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, dipole moment, and redox potentials.

Photophysical Properties: These include predicting absorption and emission wavelengths (λ_max_), oscillator strengths, and quantum yields.

By establishing a statistically significant mathematical relationship between the descriptors and the properties, these models can guide the design of new azulene-1,5-dione derivatives with tailored optoelectronic characteristics.

Table 1: Conceptual QSPR Framework for Azulene-1,5-dione Derivatives

Descriptor Category Example Descriptors Predicted Property
Quantum-Chemical HOMO/LUMO Energies, Mulliken Charges Redox Potential, λ_max_
Topological Wiener Index, Connectivity Indices Molecular Stability, Solubility
Constitutional Molecular Weight, Atom/Bond Counts General Physical Properties

| Geometric | Molecular Surface Area, Volume | Intermolecular Interactions |

Role of Substituent Electronic Effects (Inductive, Resonance) on Molecular Properties

The electronic behavior of the this compound molecule is heavily influenced by the electronic effects of the 4-methoxyanilino substituent attached to the azulene core. These effects are primarily divided into inductive and resonance effects. libretexts.org

Inductive Effect (-I): The nitrogen of the amino group and the oxygen of the methoxy (B1213986) group are more electronegative than the carbon atoms to which they are attached. This leads to a withdrawal of electron density from the azulene ring through the sigma (σ) bonds. libretexts.orgyoutube.com This effect, by itself, would tend to deactivate the ring system.

Resonance Effect (+R): Both the nitrogen atom of the amino linker and the oxygen atom of the methoxy group possess lone pairs of electrons. These lone pairs can be delocalized into the π-electron system of the aromatic rings (both the phenyl and the azulene rings) through conjugation. libretexts.orgstackexchange.com This donation of electron density into the π-system is the resonance effect. It generally increases the electron density at specific positions on the rings and often has a stronger influence on the molecule's reactivity and electronic properties than the inductive effect. youtube.comstackexchange.com

In the case of this compound, the electron-donating resonance effect of the anilino group significantly modifies the electronic structure of the azulene-1,5-dione acceptor core. This powerful electron donation stabilizes charge-separated states and has a profound impact on the molecule's color (absorption spectrum) and electrochemical properties. Studies on analogous systems confirm that electron-donating groups like amino and methoxy functionalities can finely tune the electronic properties of the azulene core. researchgate.netresearchgate.net

| C=O (Dione) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Withdrawing/Accepting |

Impact of Molecular Topology and Conjugation Pathways on Azulene-1,5-dione Behavior

The fundamental structure of azulene, a non-benzenoid aromatic hydrocarbon composed of a fused five- and seven-membered ring system, is central to its unique properties. nih.govresearchgate.net This topology results in a non-uniform electron distribution, giving the molecule an inherent dipole moment and a relatively low HOMO-LUMO energy gap compared to its isomer, naphthalene (B1677914). nih.gov

In this compound, the molecular topology facilitates an extended π-conjugation pathway. This pathway spans from the methoxy group's oxygen atom, across the phenyl ring, through the nitrogen atom of the amino linker, and into the azulene-1,5-dione system. The attachment at the 3-position of the five-membered ring is significant, as positions 1 and 3 of the azulene nucleus are known to have high HOMO coefficients and are susceptible to electrophilic substitution, indicating their electron-rich nature. nih.govnih.govresearchgate.net

This extended conjugation is crucial for several reasons:

It lowers the HOMO-LUMO energy gap, leading to the absorption of light at longer wavelengths, which is responsible for the molecule's color.

It facilitates intramolecular charge transfer (ICT) upon photoexcitation, as electrons can easily move from the electron-rich anilino end to the electron-deficient dione (B5365651) end. nih.gov

The specific connection points (topology) dictate the orbital overlap and the efficiency of this charge transfer, directly impacting the photophysical behavior of the molecule.

The behavior of the molecule is thus a direct consequence of how the electrons are delocalized across this specific, extended π-system defined by its molecular topology.

Donor-Acceptor Interactions within the this compound Scaffold

The molecular architecture of this compound is a classic example of a donor-acceptor (D-A) system.

The Electron Donor (D): The 4-methoxyanilino group serves as the electron donor. The electron-releasing resonance effects of both the methoxy group and the amino nitrogen enrich the phenyl and amino moieties with electron density, making this unit prone to donating electrons. nih.gov

The Electron Acceptor (A): The azulene-1,5-dione core functions as the electron acceptor. The two electron-withdrawing carbonyl (C=O) groups, combined with the inherent electron-accepting potential of the seven-membered ring of the azulene nucleus, create a region of low electron density. The electron-transfer properties of azulenequinones are well-noted and can be tuned by substituents. researchgate.net

This D-A structure facilitates intramolecular charge transfer (ICT). rsc.org When the molecule absorbs light, an electron is promoted from a molecular orbital primarily located on the donor (HOMO) to one primarily located on the acceptor (LUMO). This creates an excited state with a significant separation of charge, which is fundamental to the molecule's photophysical properties, such as its fluorescence and solvatochromism (change in color with solvent polarity). The efficiency of this D-A interaction governs the key electronic and optical characteristics of the compound.

Table 3: Donor-Acceptor Characteristics

Molecular Fragment Role Key Structural Features Impact on Properties
4-Methoxyanilino Electron Donor Amino group, Methoxy group, Phenyl ring Source of electron for ICT; influences HOMO level

| Azulene-1,5-dione | Electron Acceptor | Two carbonyl groups, π-deficient 7-membered ring | Destination for electron in ICT; influences LUMO level |

Advanced Applications of Azulene 1,5 Dione Systems in Functional Materials Design and Theoretical Considerations

Molecular Chromophores for Optoelectronics and Photonics

The push-pull nature of 3-(4-Methoxyanilino)azulene-1,5-dione , featuring the electron-donating 4-methoxyanilino group and the electron-accepting azulene-1,5-dione core, makes it a prime candidate for applications in optoelectronics and photonics. The electronic interaction between the donor and acceptor moieties is expected to govern its linear and nonlinear optical responses, as well as its electrochemical behavior.

Nonlinear Optical (NLO) Materials Design

Organic molecules with significant third-order NLO properties are of great interest for applications in optical switching, data storage, and optical limiting. A key design principle for high-performance NLO materials is the incorporation of a strong donor and a strong acceptor group connected by a π-conjugated system. rsc.orgnih.govnih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a major contributor to the third-order optical nonlinearity, specifically the second hyperpolarizability (γ).

In This compound , the methoxy (B1213986) group enhances the electron-donating strength of the anilino moiety, while the dione (B5365651) functionality on the azulene (B44059) core acts as an acceptor. The π-bridge of the azulene system allows for efficient electronic communication between these two groups. This D-π-A structure is anticipated to lead to a substantial second hyperpolarizability. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are instrumental in predicting these properties by modeling the ICT transitions and their contribution to the NLO response. nih.govaip.org The magnitude of the hyperpolarizability is strongly dependent on the extent of charge transfer and the energy of the corresponding excited states.

Table 1: Theoretical Relationship Between Donor-Acceptor Properties and Second Hyperpolarizability (γ)

Donor Strength Acceptor Strength π-Conjugation Length Intramolecular Charge Transfer (ICT) Predicted Second Hyperpolarizability (γ)
Weak Weak Short Low Small
Moderate Moderate Medium Moderate Medium

Electrochromic Materials

Electrochromic materials exhibit a reversible change in their optical properties upon the application of an electrical potential. This behavior is rooted in the redox-active nature of the material, where changes in the oxidation state alter the electronic structure and, consequently, the absorption of light. Donor-acceptor molecules are particularly well-suited for electrochromic applications due to the presence of distinct, electrochemically accessible energy levels associated with the donor and acceptor moieties (HOMO and LUMO). rsc.orgresearchgate.net

For This compound , it is hypothesized that the molecule can undergo both oxidation and reduction. Oxidation would likely occur at the electron-rich 4-methoxyanilino group, while reduction would target the electron-deficient azulene-1,5-dione core. Each of these redox events would lead to the formation of a radical cation or anion, respectively, with new, low-energy electronic transitions that would cause a significant color change. The ability to fine-tune the HOMO and LUMO energy levels by modifying the donor and acceptor strengths is a key strategy in the design of electrochromic materials with specific color transitions and switching voltages. rsc.org

Components in Conjugated Polymeric Systems (Theoretical Aspects)

The incorporation of donor-acceptor monomers into a conjugated polymer backbone is a powerful strategy for tuning the electronic and optical properties of the resulting material. acs.orgnih.govnih.gov If This compound were to be functionalized with polymerizable groups, it could serve as a monomeric unit in a D-A conjugated polymer.

The presence of both a strong donor and a strong acceptor within the repeating unit of the polymer would lead to a narrow bandgap. researchgate.netacs.org This is because the HOMO would be largely localized on the donor portion (methoxyanilino) and the LUMO on the acceptor portion (azulene-1,5-dione), resulting in a small energy difference between these frontier orbitals. A lower bandgap would shift the polymer's absorption towards longer wavelengths, potentially into the near-infrared region. Such materials are highly desirable for applications in organic photovoltaics and photodetectors.

Furthermore, the planarity and intermolecular interactions of the polymer chains, which would be influenced by the specific structure of the azulene-1,5-dione monomer, play a crucial role in determining the charge carrier mobility of the material. nih.gov Theoretical modeling can predict how the inclusion of this monomer would affect the polymer's conformation and packing, thereby guiding the design of materials with optimized performance in organic field-effect transistors.

Photoinitiator Systems (Mechanistic Studies)

Photoinitiator systems are essential components in photopolymerization, a process used in 3D printing, coatings, and adhesives. Dye-sensitized photoinitiating systems utilize a colored compound (the photosensitizer) to absorb light at wavelengths where other components of the system are transparent. nih.govresearchgate.netmdpi.com The excited photosensitizer then initiates the formation of reactive species (radicals or cations) through interaction with co-initiators.

This compound , with its expected strong absorption in the visible region due to its extended π-system and ICT character, is a promising candidate for a photosensitizer. mdpi.com A plausible mechanistic pathway would involve the following steps:

Light Absorption: The azulene derivative absorbs a photon, promoting it to an excited singlet state.

Intersystem Crossing: The singlet state can undergo intersystem crossing to a longer-lived triplet state.

Electron Transfer: The excited triplet state, being both a better oxidizing and reducing agent than the ground state, can interact with a co-initiator. For example, it could be oxidized by an electron acceptor (like an iodonium (B1229267) salt) or reduced by an electron donor (like an amine), depending on the specific system. rsc.org

Initiating Species Formation: This electron transfer event generates reactive radicals or cations that can initiate the polymerization of monomers.

The efficiency of this process would depend on the excited-state lifetime of the azulene derivative, the redox potentials of the components, and the kinetics of the electron transfer process. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for Complex Azulene-1,5-dione Derivatives

The synthesis of azulene-based compounds, especially those with complex substitution patterns, remains a significant challenge. While classical methods such as the Ziegler-Hafner and Nozoe syntheses, along with cycloaddition strategies involving precursors like 2H-cyclohepta[b]furan-2-one, have been pivotal, they often face limitations when applied to intricate structures like azulene-1,5-diones. researchgate.netlookchem.com Future research must focus on creating more versatile and efficient synthetic methodologies.

Key areas for development include:

Late-stage Functionalization: Developing reactions that allow for the introduction of diverse functional groups onto a pre-formed azulene-1,5-dione core would enable the rapid generation of a library of derivatives for structure-property relationship studies.

Catalytic Methods: Exploring modern catalytic reactions, such as transition-metal-catalyzed cross-coupling and C-H activation, could provide more direct and atom-economical routes to complex derivatives, bypassing multi-step classical syntheses. mdpi.com

Flow Chemistry: The application of continuous flow synthesis could offer improved control over reaction parameters, potentially increasing yields and safety, especially for thermally sensitive intermediates that can be challenging to handle in batch processes.

Overcoming these synthetic hurdles is crucial for producing the diverse and complex molecular architectures needed to systematically tune the properties of azulene-1,5-diones.

Deeper Understanding of Excited State Dynamics and Non-Radiative Decay Pathways

Azulene (B44059) is famous for its "anomalous" emission from the second excited singlet state (S2), a violation of Kasha's Rule. thejamesonlab.comnih.gov This unique behavior is attributed to a large energy gap between the S2 and the first excited singlet state (S1), which slows the rate of internal conversion. The (anti)aromatic character of these excited states plays a crucial role in their dynamics. nih.govacs.org For 3-(4-Methoxyanilino)azulene-1,5-dione, the interplay between the donor (methoxyanilino) and acceptor (dione) moieties introduces intramolecular charge-transfer (ICT) character to the excited states, further complicating their behavior.

Future research should aim to:

Map Potential Energy Surfaces: Utilize advanced spectroscopic techniques (e.g., transient absorption spectroscopy) combined with quantum-chemical calculations to map the potential energy surfaces of the S1, S2, and triplet states. researchgate.netresearchgate.net This will help identify conical intersections and other features that govern non-radiative decay pathways. acs.org

Elucidate the Role of ICT: Investigate how the degree of charge transfer in the excited state influences the energy gap and the vibronic coupling between states, which are key factors controlling the emission properties.

Solvent and Environmental Effects: Systematically study the influence of solvent polarity and viscosity on the excited-state lifetimes and decay pathways to understand how the environment modulates the ICT character and dynamics.

A comprehensive understanding of these photophysical processes is essential for designing azulene-1,5-diones with tailored emission characteristics, such as high quantum yields or specific environmental responsiveness.

Rational Design Principles for Tuning Specific Electronic and Photophysical Properties

The electronic and photophysical properties of azulene derivatives can be tuned by chemical modification. thejamesonlab.com The introduction of electron-donating and electron-withdrawing groups alters the energies of the frontier molecular orbitals (HOMO and LUMO), thereby changing the absorption and emission characteristics. thejamesonlab.commdpi.com For this compound, the existing donor-acceptor framework provides a starting point for more refined tuning.

Future work should focus on establishing clear, predictive design principles by:

Systematic Substituent Effects: Synthesizing and characterizing a series of derivatives where the electronic nature and position of substituents on both the methoxyanilino and azulene-1,5-dione moieties are varied systematically. This will allow for the deconvolution of electronic and steric effects.

Controlling Orbital Energies: Exploring how different donor and acceptor strengths affect the HOMO-LUMO gap and the relative energies of the S1 and S2 states. mdpi.com This knowledge is critical for predictably shifting absorption and emission wavelengths.

Modulating Dipole Moments: Investigating how molecular structure modifications influence the ground and excited-state dipole moments, which are important for applications in nonlinear optics and for controlling intermolecular interactions in condensed phases.

The development of these rational design principles will accelerate the discovery of new molecules with optimized properties for specific applications, moving beyond trial-and-error approaches.

Property to TuneDesign StrategyPotential Modifier
Absorption/Emission Wavelength Modify HOMO-LUMO energy gapVary electron-donating/withdrawing strength of substituents
Quantum Yield Alter S2-S1 energy gap to control internal conversionIntroduce bulky groups to induce steric hindrance and affect excited state geometry
Redox Potentials Adjust frontier orbital energy levelsIntroduce redox-active moieties or vary substituent electronic character

Exploration of Self-Assembly and Supramolecular Architectures Based on Azulene-1,5-diones

The inherent dipole moment of the azulene core, combined with the potential for specific intermolecular interactions like hydrogen bonding (via the dione (B5365651) carbonyls and the aniline (B41778) N-H), makes this compound an attractive building block for supramolecular chemistry. The controlled self-assembly of these molecules could lead to well-ordered materials with emergent properties that differ from those of the individual molecules.

Promising research avenues include:

Crystal Engineering: Systematically studying the crystallization of derivatives to understand how modifications to the molecular structure direct the packing in the solid state. This can be used to create specific three-dimensional arrangements with desired electronic coupling. nih.gov

Liquid Crystal Formation: Designing derivatives with appropriate peripheral groups (e.g., long alkyl chains) to promote the formation of liquid crystalline phases, which are useful for creating ordered thin films for electronic devices.

Surface Assembly: Investigating the formation of self-assembled monolayers on various substrates to create functional surfaces with controlled wetting, electronic, or optical properties.

Exploring the supramolecular chemistry of azulene-1,5-diones opens a path to creating complex, functional materials from the bottom up.

Integration of Experimental and Advanced Computational Methodologies for Predictive Design

A synergistic approach combining experimental synthesis and characterization with advanced computational modeling is essential for accelerating progress in the field of azulene chemistry. Computational methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can provide invaluable insights into the electronic structure, stability, and photophysical properties of these molecules. researchgate.net

Future research should emphasize:

Benchmarking Computational Methods: Validating and benchmarking various computational methods against experimental data for a range of azulene-1,5-dione derivatives to establish reliable and predictive protocols.

In Silico Screening: Using validated computational models to screen virtual libraries of candidate molecules before undertaking challenging and resource-intensive synthetic efforts. This can help prioritize synthetic targets with the most promising properties.

Modeling Complex Phenomena: Employing high-level calculations to model complex processes such as excited-state dynamics, intersystem crossing, and the influence of the surrounding environment on molecular properties.

By tightly integrating computational predictions with experimental feedback, researchers can develop a deeper understanding of structure-property relationships and establish a more efficient and rational design cycle for novel functional materials based on this compound.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-(4-Methoxyanilino)azulene-1,5-dione, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves condensation reactions between azulene derivatives and substituted anilines. For example, analogous protocols (e.g., ) use reflux conditions with solvents like THF or acetic acid, followed by crystallization. Key optimization steps include:

  • Temperature control : Prolonged reflux (e.g., 2–4 hours) ensures complete imine formation while avoiding decomposition .
  • Stoichiometric ratios : A 1:1 molar ratio of azulene-1,5-dione precursors to 4-methoxyaniline minimizes side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while acetic acid can protonate reactive sites to direct regioselectivity .

Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify methoxy (-OCH3_3) and aromatic protons, with coupling constants confirming substitution patterns .
  • UV-Vis spectroscopy : Absorbance at ~340 nm (common for azulene derivatives) validates π-conjugation .
  • HPLC-UV/MS : Monitors purity and detects regioisomers; retention times and mass fragmentation patterns distinguish between structural analogs .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (using SHELXL ) provides:

  • Bond-length analysis : Delocalization in the azulene core (e.g., C–N and C–C bond lengths) confirms resonance stabilization .
  • Intermolecular interactions : Hydrogen bonding (N–H⋯O) and π-π stacking (centroid distances ~3.6 Å) explain packing stability and solubility limitations .
  • Z/E isomerism : Absolute configuration of the methoxyanilino group is determined via anisotropic displacement parameters .

Advanced: What in vitro assays are suitable for evaluating its biological activity, such as enzyme inhibition or antiviral effects?

Answer:

  • PKC inhibition : Fluorescence polarization assays measure IC50_{50} values using recombinant PKC isoforms, with dose-response curves (0.1–100 μM) .
  • Antiviral activity : Plaque reduction assays (e.g., H1N1) quantify viral load inhibition via RT-PCR, with cytotoxicity assessed using MTT assays on Vero cells .
  • Dose optimization : Pilot studies at 10–100 μg/mL identify non-toxic bioactive concentrations .

Advanced: How can computational modeling predict the compound’s electronic properties and binding affinities?

Answer:

  • DFT calculations : Gaussian-based models (B3LYP/6-31G*) optimize geometry and calculate HOMO-LUMO gaps, correlating with UV-Vis data .
  • Molecular docking (AutoDock Vina) : Simulate binding to PKC’s ATP-binding pocket; scoring functions (e.g., ΔG < -7 kcal/mol) prioritize synthetic targets .
  • MD simulations : NAMD trajectories (50 ns) assess stability of ligand-protein complexes in physiological conditions .

Advanced: How should researchers address contradictions in pharmacological data, such as variable IC50_{50}50​ values across studies?

Answer:

  • Standardized protocols : Control cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times reduce variability .
  • Metabolic stability : Pre-incubation with liver microsomes identifies degradation products that may skew activity .
  • Batch consistency : HPLC purity >98% ensures comparable results between studies .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves and lab coats prevent dermal exposure; fume hoods minimize inhalation risks .
  • Spill management : Neutralize with 10% sodium bicarbonate, followed by absorption via vermiculite .
  • Storage : Desiccated at -20°C in amber vials to prevent photodegradation .

Advanced: What strategies enhance the compound’s stability in aqueous buffers for in vitro assays?

Answer:

  • pH buffering : Phosphate buffer (pH 7.4) with 1% DMSO prevents aggregation .
  • Antioxidants : 0.1 mM ascorbic acid mitigates oxidation of the azulene core .
  • Lyophilization : Freeze-dried aliquots reconstituted in fresh solvent maintain activity for >1 month .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Answer:

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO2_2) at the azulene C3 position to enhance PKC binding .
  • Ring modifications : Replace the methoxy group with ethoxy or halogen to modulate logP and membrane permeability .
  • Pharmacophore mapping : QSAR models (e.g., CoMFA) correlate steric/electronic features with IC50_{50} trends .

Advanced: What analytical challenges arise in scaling up synthesis from milligram to gram scales, and how are they resolved?

Answer:

  • Purity control : Flash chromatography (silica gel, ethyl acetate/hexane) removes regioisomers; scale-up requires gradient optimization .
  • Exothermic reactions : Jacketed reactors maintain temperature during condensation steps to prevent decomposition .
  • Crystallization reproducibility : Seeding with microcrystals ensures consistent polymorph formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.